3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine
Overview
Description
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine is a fascinating chemical compound with unique properties that make it valuable in various scientific research applications. This compound is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a 2-methylpropyl chain. Its structure imparts distinct chemical and physical properties, making it a subject of interest in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to the cyclobutane ring under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups. Additionally, the synthesis may require the use of protective groups to ensure the selective introduction of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoro-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the fluorine atoms .
Scientific Research Applications
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-oxindole: Another compound with difluoromethyl groups, used in similar applications but with different structural features.
Difluoromethylated arenes: Compounds with difluoromethyl groups attached to aromatic rings, used in various chemical and biological studies.
Uniqueness
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring, difluoromethyl groups, and an amine functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(2)5-11-7-3-8(9,10)4-7/h6-7,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGDWIRLUDZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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